
(4-(8-((3,4-Dichlorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(8-((3,4-Dichlorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C25H21Cl2N3O3 and its molecular weight is 482.36. The purity is usually 95%.
BenchChem offers high-quality (4-(8-((3,4-Dichlorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(8-((3,4-Dichlorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activities
A study by Perreault et al. (2017) reported on the design of a Mestranol derivative, RM-581, demonstrating potent and selective in vitro and in vivo activities against breast cancer models. The compound showed twice the metabolic stability of its predecessor and was more selective over normal cells, indicating a promising lead for anticancer therapy (Perreault et al., 2017).
Anti-inflammatory Properties
Research by Smits et al. (2008) identified new H4 receptor ligands with significant anti-inflammatory properties in vivo. The study illustrates the utility of structure-activity relationship (SAR) exploration in developing compounds with potential therapeutic benefits for inflammation-related conditions (Smits et al., 2008).
Corrosion Inhibition
Singaravelu et al. (2022) investigated the corrosion inhibition of mild steel using organic inhibitors, including a compound similar in structure to the one of interest. The study demonstrated the potential of these compounds to significantly increase the inhibition efficiency, indicating their application in protecting industrial materials against corrosion (Singaravelu et al., 2022).
Antimicrobial Activity
Kumar et al. (2021) synthesized Terazosin hydrochloride derivatives, including compounds with structural similarities to the compound of interest. These derivatives exhibited antibacterial activity against various bacteria, suggesting the potential for developing new antimicrobial agents (Kumar et al., 2021).
Chemical Synthesis and Characterization
Murugesan et al. (2021) focused on the synthesis and characterization of a novel compound, detailing its structural elucidation through various spectroscopic techniques. The study provides insights into the chemical properties and potential applications of similar compounds in scientific research (Murugesan et al., 2021).
properties
IUPAC Name |
[4-[8-[(3,4-dichlorophenyl)methoxy]quinolin-2-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2N3O3/c26-19-8-6-17(15-20(19)27)16-33-21-4-1-3-18-7-9-23(28-24(18)21)29-10-12-30(13-11-29)25(31)22-5-2-14-32-22/h1-9,14-15H,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCGDYWVLPUHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3OCC4=CC(=C(C=C4)Cl)Cl)C=C2)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(8-((3,4-Dichlorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2820714.png)
![3-methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2820716.png)
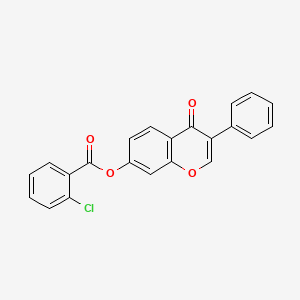
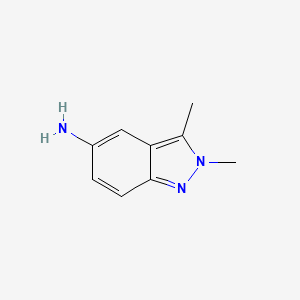
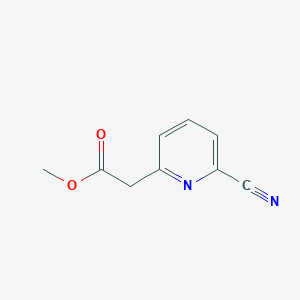
![(3,4-dichlorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2820721.png)

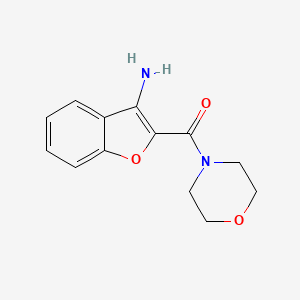
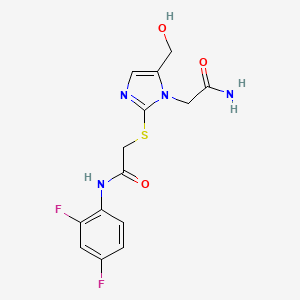
![(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2820727.png)

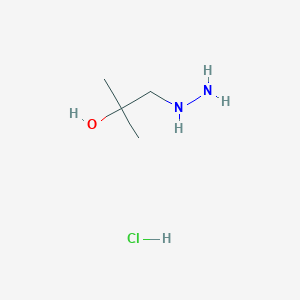
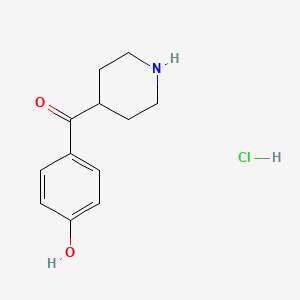
![4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2820735.png)